molecular formula C17H19Cl2NO B4040742 1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline

1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B4040742
M. Wt: 324.2 g/mol
InChI Key: GULUYDGUGYJNOH-UHFFFAOYSA-N
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Description

1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring substituted with a dichloroethenyl group and a dimethyl group, attached to a tetrahydroquinoline moiety. Its chemical formula is C17H19Cl2NO.

Preparation Methods

The synthesis of 1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline involves several steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring.

    Quinoline Derivatization: The tetrahydroquinoline moiety is synthesized separately through the reduction of quinoline.

    Coupling Reaction: The final step involves coupling the cyclopropane derivative with the tetrahydroquinoline.

Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-17(2)12(10-14(18)19)15(17)16(21)20-9-5-7-11-6-3-4-8-13(11)20/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULUYDGUGYJNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)N2CCCC3=CC=CC=C32)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline

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